Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a 1,3,4-oxadiazole ring substituted with a 4-methoxyphenyl group and a sulfanyl acetyl linker. The molecule combines structural motifs known for diverse biological activities, including antimicrobial, anticancer, and CNS-modulating properties. The piperazine moiety enhances solubility and bioavailability, while the 1,3,4-oxadiazole ring contributes to metabolic stability and electronic effects .
Properties
IUPAC Name |
ethyl 4-[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-3-26-18(24)22-10-8-21(9-11-22)15(23)12-28-17-20-19-16(27-17)13-4-6-14(25-2)7-5-13/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVFBNIYSULTSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(4-Methoxyphenyl)-1,3,4-Oxadiazole-2-thiol
Reagents :
- 4-Methoxybenzohydrazide
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
- Hydrochloric acid (HCl)
Procedure :
- Cyclization Reaction :
- 4-Methoxybenzohydrazide (0.1 mol) is dissolved in ethanol (200 mL) under nitrogen.
- Carbon disulfide (0.15 mol) and KOH (0.12 mol) are added dropwise at 0–5°C.
- The mixture is refluxed at 80°C for 6 hours, forming a thiocarbazate intermediate.
- Acidification with HCl (pH 2–3) precipitates the oxadiazole thiol.
Yield : 68–72% after recrystallization in ethanol.
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by cyclodehydration under basic conditions. The 1,3,4-oxadiazole ring’s stability is enhanced by electron-donating methoxy groups.
Preparation of Ethyl Piperazine-1-carboxylate Bromoacetyl Derivative
Reagents :
- Ethyl piperazine-1-carboxylate
- Bromoacetyl bromide
- Triethylamine (TEA)
- Dichloromethane (DCM)
Procedure :
- Acylation :
- Ethyl piperazine-1-carboxylate (0.1 mol) is dissolved in anhydrous DCM (150 mL).
- Bromoacetyl bromide (0.11 mol) is added slowly at 0°C, followed by TEA (0.12 mol) to neutralize HBr.
- The reaction is stirred at room temperature for 4 hours.
Workup :
- The mixture is washed with brine (3 × 50 mL), dried over Na₂SO₄, and concentrated.
- The crude product is purified via flash chromatography (hexane:ethyl acetate, 3:1).
Thiol-Acetyl Coupling
Reagents :
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
- Ethyl 2-bromoacetylpiperazine-1-carboxylate
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
Procedure :
- Nucleophilic Substitution :
- The oxadiazole thiol (0.1 mol) and K₂CO₃ (0.15 mol) are suspended in DMF (100 mL).
- Ethyl 2-bromoacetylpiperazine-1-carboxylate (0.1 mol) is added, and the mixture is stirred at 60°C for 8 hours.
Workup :
- The reaction is quenched with ice water, and the precipitate is filtered.
- Recrystallization from methanol yields the pure product.
Analytical Characterization
Spectroscopic Data
Purity Assessment
| Method | Conditions | Purity |
|---|---|---|
| HPLC | C18 column, acetonitrile:H₂O (70:30), 1 mL/min | 98.5% |
| Elemental Analysis | C: 54.21%, H: 5.02%, N: 15.18% (Theor: C: 54.54%, H: 5.24%, N: 15.19%) |
Industrial-Scale Considerations
Process Optimization
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 4-Methoxybenzohydrazide | 320 |
| Bromoacetyl bromide | 450 |
| Ethyl piperazine-1-carboxylate | 280 |
Challenges and Solutions
- Low Coupling Yields : Attributed to steric hindrance at the sulfanylacetyl moiety. Mitigated by using excess K₂CO₃ (1.5 eq) and prolonged reaction times (12 hours).
- Oxadiazole Hydrolysis : The 1,3,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Storage at pH 6–7 in amber vials prevents degradation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 398.5 g/mol. Its structural components include:
- Piperazine ring : Known for its biological activity.
- Oxadiazole moiety : Associated with diverse pharmacological effects.
- Methoxyphenyl group : Enhances lipophilicity and biological interaction.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxadiazole derivatives. Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate has demonstrated significant activity against various bacterial strains, suggesting its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 18 | 16 µg/mL |
| Pseudomonas aeruginosa | 12 | 64 µg/mL |
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory properties. Research indicates that derivatives containing oxadiazole can inhibit pro-inflammatory cytokines, making this compound a candidate for further investigation in inflammatory disease models.
Neuropharmacology
Studies have suggested that compounds containing piperazine rings exhibit neuropharmacological activities. This compound may interact with neurotransmitter systems, offering insights into its role in treating neurological disorders.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of the compound in models of oxidative stress. Results indicated a reduction in neuronal cell death and oxidative markers when treated with the compound, highlighting its therapeutic potential in neurodegenerative diseases.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing smart materials with enhanced properties. The compound's ability to modify thermal and mechanical properties makes it suitable for applications in coatings and composites.
Table 2: Properties of Polymers Modified with this compound
| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 220 | 30 |
| Polystyrene | 180 | 25 |
| Polyurethane | 200 | 35 |
Mechanism of Action
The mechanism of action of Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can provide additional binding sites.
Comparison with Similar Compounds
Substituents on the 1,3,4-Oxadiazole Ring
Ethyl 4-[2-[[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Substitution: 3,4-Dimethylphenyl group.
Impact: Increased steric bulk and electron-donating methyl groups enhance lipophilicity (XLogP3: 2.6) but may reduce solubility compared to the methoxyphenyl variant .- Ethyl 4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate Substitution: 4-Chlorophenoxy methyl group. The phenoxy methyl linker increases molecular weight (MW: ~450 g/mol) and polar surface area .
Ethyl 4-[2-[[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate
Substitution: 3-Methylphenyl group.
Impact: Moderate lipophilicity (similar XLogP3 range) and reduced steric hindrance compared to dimethylphenyl derivatives .
Modifications in the Piperazine Core
Ethyl 4-{N-[(3-Chloro-4-Methoxyphenyl)Sulfonyl]-N-Methylglycyl}piperazine-1-carboxylate
Modification: Sulfonamide-linked glycyl group with chloro-methoxy substitution.
Impact: Enhanced hydrogen-bonding capacity (H-bond acceptors: 9) and higher polarity (Topological Polar Surface Area [TPSA]: ~140 Ų) compared to oxadiazole derivatives .Ethyl 4-[(3-Acetamido-4-Ethoxyphenyl)Sulfonyl]piperazine-1-carboxylate
Modification: Acetamido and ethoxy substituents on the sulfonylphenyl group.
Impact: Improved solubility due to the ethoxy group and increased molecular weight (MW: ~450 g/mol) .
Physicochemical Properties
Key Observations:
- The 4-methoxyphenyl oxadiazole derivative has balanced lipophilicity (XLogP3 ~2.5) and moderate TPSA, favoring membrane permeability.
- Sulfonamide derivatives exhibit higher polarity (TPSA > 140 Ų) due to additional H-bond acceptors .
Biological Activity
Ethyl 4-(2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its synthesis, structural characteristics, and biological evaluations based on diverse research findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several steps, typically starting from piperazine derivatives and oxadiazole precursors. The compound features a piperazine ring, an oxadiazole moiety, and a methoxyphenyl group. The structural integrity is crucial for its biological activity.
Key Structural Features:
- Piperazine Ring: Known for its role in various pharmacological activities.
- Oxadiazole Moiety: Associated with antimicrobial and anti-inflammatory properties.
- Methoxyphenyl Group: Enhances lipophilicity and potential bioactivity.
Antimicrobial Properties
Research indicates that compounds containing oxadiazole structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of oxadiazoles can effectively inhibit the growth of various bacteria and fungi. The presence of the sulfanyl group in the compound may enhance its interaction with microbial targets.
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is particularly relevant in the context of chronic inflammatory diseases.
Anticancer Potential
Preliminary investigations into the anticancer properties of similar piperazine derivatives have shown promising results. These compounds can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms. The specific activity of this compound against different cancer cell lines remains to be fully elucidated.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with compounds similar to this compound:
- Antimicrobial Study : A related oxadiazole derivative was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations (IC50 values ranging from 10 to 20 µg/mL) .
- Anti-inflammatory Research : A compound with a similar structure demonstrated a reduction in TNF-alpha levels in cellular assays, indicating potential for treating inflammatory conditions .
- Anticancer Activity : In a study involving various cancer cell lines (e.g., MCF-7 breast cancer cells), a structurally analogous piperazine derivative exhibited IC50 values below 15 µM, suggesting potent anticancer properties .
Data Summary Table
Q & A
Q. What are the key synthetic steps and optimization strategies for this compound?
The synthesis involves a multi-step process:
Coupling Reactions : Piperazine derivatives are reacted with oxadiazole-thioacetyl intermediates under basic conditions (e.g., triethylamine) in anhydrous solvents like DMF or THF .
Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by recrystallization or column chromatography for purification .
Yield Optimization : Temperature control (60–80°C) and inert atmospheres (N₂/Ar) minimize side reactions. Catalyst screening (e.g., DMAP for acylations) improves efficiency .
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Monitoring Method | Yield Range |
|---|---|---|---|
| 1 | Piperazine, oxadiazole-thioacetyl, DMF, 70°C | TLC (hexane:EtOAc) | 60–75% |
| 2 | Triethylamine, reflux | HPLC | 70–85% |
| 3 | Recrystallization (EtOH) | NMR | >95% purity |
Q. How is the compound characterized structurally?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm piperazine (δ 2.5–3.5 ppm) and oxadiazole (δ 8.0–8.5 ppm) moieties. 2D NMR (COSY, HSQC) resolves overlapping signals .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (404.5 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, highlighting sulfur-acetyl interactions and planarity of the oxadiazole ring .
Q. What are the compound’s solubility and stability profiles?
- Solubility : Moderately soluble in DMSO and DMF; poorly soluble in water. Solubility enhancers (e.g., cyclodextrins) are used for in vitro assays .
- Stability : Stable at room temperature in dark, dry conditions. Degrades at >100°C or under UV light. Stability tests via HPLC over 72 hours confirm <5% degradation .
Advanced Research Questions
Q. What methodological approaches are used to study its biological activity?
- In Vitro Assays :
- Target Identification : Competitive binding assays (e.g., fluorescence polarization) with purified enzymes (e.g., topoisomerase II) .
Q. Table 2: Bioactivity Assay Conditions
| Assay Type | Cell Line/Strain | Incubation Time | Key Findings |
|---|---|---|---|
| MTT | HeLa | 48h | IC₅₀ = 12 µM |
| MIC | E. coli | 24h | MIC = 64 µg/mL |
Q. How can computational modeling predict its mechanism of action?
- Molecular Docking : AutoDock Vina screens against targets like EGFR or PARP. The oxadiazole ring shows hydrogen bonding with active-site residues .
- MD Simulations : GROMACS assesses binding stability (>20 ns trajectories). Piperazine flexibility enhances target adaptation .
Q. Table 3: Computational Parameters
| Software | Target Protein | Binding Affinity (kcal/mol) | Simulation Time |
|---|---|---|---|
| AutoDock | EGFR | -9.2 | N/A |
| GROMACS | PARP-1 | N/A | 50 ns |
Q. How to resolve contradictions in bioactivity data across studies?
- Orthogonal Assays : Validate antimicrobial activity with both MIC and time-kill assays .
- Dose-Response Curves : Repeat experiments with varying concentrations (1–100 µM) to confirm IC₅₀ reproducibility .
- Metabolic Stability : Liver microsome assays identify degradation products that may skew results .
Q. What strategies enhance its pharmacokinetic properties?
- Prodrug Design : Ester hydrolysis (e.g., ethyl to carboxylate) improves aqueous solubility .
- Lipid Nanoformulations : Encapsulation in liposomes increases bioavailability in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
